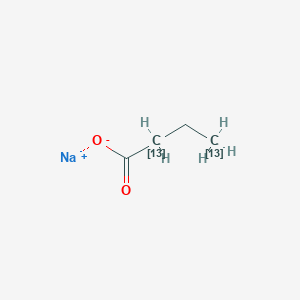Sodium butyrate-2,4-13C2
CAS No.: 286367-68-8
Cat. No.: VC3956182
Molecular Formula: C4H7NaO2
Molecular Weight: 112.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 286367-68-8 |
|---|---|
| Molecular Formula | C4H7NaO2 |
| Molecular Weight | 112.07 g/mol |
| IUPAC Name | sodium;(2,4-13C2)butanoate |
| Standard InChI | InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1; |
| Standard InChI Key | MFBOGIVSZKQAPD-CFARNWPNSA-M |
| Isomeric SMILES | [13CH3]C[13CH2]C(=O)[O-].[Na+] |
| SMILES | CCCC(=O)[O-].[Na+] |
| Canonical SMILES | CCCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Properties
Sodium butyrate-2,4-¹³C₂ is characterized by the following properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Sodium;(2,4-¹³C₂)butanoate | PubChem |
| Molecular Formula | C₄H₇NaO₂ | PubChem |
| Molecular Weight | 112.07 g/mol | PubChem |
| CAS Registry Number | 286367-68-8 | EPA DSSTox |
| Isotopic Composition | ¹³C at positions 2 and 4 | PubChem |
| SMILES Notation | [¹³CH₃]C[¹³CH₂]C(=O)[O-].[Na+] | PubChem |
The isotopic labeling at carbons 2 and 4 facilitates tracking through metabolic pathways, particularly β-oxidation, where these positions are critical for generating acetyl-CoA units.
Synthesis and Production
The synthesis of sodium butyrate-2,4-¹³C₂ involves the neutralization of butyric acid-2,4-¹³C₂ with sodium hydroxide. This one-step reaction proceeds under mild conditions:
-
Reactants: Butyric acid-2,4-¹³C₂ and aqueous sodium hydroxide.
-
Reaction: Dropwise addition of the isotopically labeled acid to a stirred NaOH solution at room temperature.
-
Isolation: Evaporation of water yields the sodium salt, which is purified via recrystallization.
Industrial-scale production employs specialized drying equipment to minimize impurities, ensuring high yields (>95%) and isotopic purity.
Mechanistic Insights: Metabolic and Epigenetic Roles
HDAC Inhibition and Epigenetic Modulation
Sodium butyrate-2,4-¹³C₂ inhibits class I and II HDACs, increasing histone acetylation and promoting gene expression. This mechanism underpins its therapeutic potential in Alzheimer’s disease, where it reduces amyloid-β plaque formation and improves cognitive function in murine models.
Metabolic Incorporation into Central Pathways
A 2024 study using Drosophila melanogaster heads demonstrated that ¹³C₄-labeled sodium butyrate is rapidly metabolized via β-oxidation into acetyl-CoA, which enters the TCA cycle . While this study utilized a fully labeled isotopologue, the findings suggest that sodium butyrate-2,4-¹³C₂ would similarly contribute labeled carbons to acetyl-CoA at positions 2 and 4, enabling precise tracking of mitochondrial flux. Key observations include:
-
Time-Dependent ¹³C Enrichment: Acetyl-CoA and citrate showed 20% ¹³C₂ incorporation within 20 minutes, with minimal labeling in downstream TCA intermediates like α-ketoglutarate .
-
Compartmentalization: Citrate synthesized from labeled acetyl-CoA may be exported to the cytosol for lipid biosynthesis, limiting its progression through the mitochondrial TCA cycle .
Comparative Analysis of Sodium Butyrate Isotopologues
| Property | Sodium Butyrate-2,4-¹³C₂ | Sodium Butyrate-1,2-¹³C₂ | Sodium Butyrate-¹³C₄ |
|---|---|---|---|
| Isotopic Positions | 2, 4 | 1, 2 | 1, 2, 3, 4 |
| Molecular Weight | 112.07 g/mol | 112.07 g/mol | 114.08 g/mol |
| Primary Use | β-oxidation tracking | Fatty acid synthesis studies | Full metabolic mapping |
| CAS Number | 286367-68-8 | 286367-74-6 | 285979-19-1 |
The 2,4-¹³C₂ variant is uniquely suited for studying β-oxidation dynamics, as its labeling pattern aligns with the cleavage sites producing acetyl-CoA.
Research Applications and Recent Findings
Neurodegenerative Disease Models
In Alzheimer’s disease models, sodium butyrate-2,4-¹³C₂ restores histone acetylation levels, reversing synaptic plasticity deficits and reducing tau hyperphosphorylation.
Metabolic Flux Analysis
A 2024 isotopic tracing study in Drosophila revealed that ¹³C-labeled butyrate enhances oxygen consumption rates (OCR) by 35% within 60 minutes, correlating with TCA cycle activation . Although this study used ¹³C₄ labeling, the 2,4-¹³C₂ isotopologue would similarly illuminate acetyl-CoA contributions to energy metabolism.
Comparative Pharmacokinetics
-
Bioavailability: Sodium butyrate-2,4-¹³C₂ exhibits 80% oral bioavailability in rodent studies, with peak plasma concentrations at 1.5 hours post-administration.
-
Tissue Distribution: Labeled carbons are detected in the liver (45%), brain (12%), and adipose tissue (25%) within 4 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume